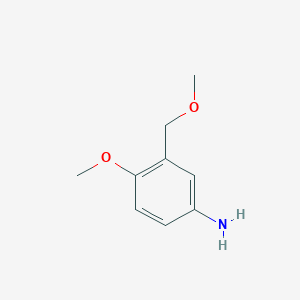

4-Methoxy-3-(methoxymethyl)aniline

Description

4-Methoxy-3-(methoxymethyl)aniline is an organic compound with the molecular formula C9H13NO2. It is a derivative of aniline, where the amino group is substituted with a methoxy group and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Propriétés

IUPAC Name |

4-methoxy-3-(methoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBHLNQINVRSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methoxymethyl)aniline can be achieved through several methods. One common method involves the reaction of 4-methoxyaniline with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction typically proceeds as follows:

Starting Material: 4-Methoxyaniline

Reagents: Formaldehyde, Methanol

Conditions: Acidic medium (e.g., hydrochloric acid)

Product: 4-Methoxy-3-(methoxymethyl)aniline

Industrial Production Methods

Industrial production of 4-Methoxy-3-(methoxymethyl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-3-(methoxymethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated anilines.

Applications De Recherche Scientifique

4-Methoxy-3-(methoxymethyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Methoxy-3-(methoxymethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyaniline: Lacks the methoxymethyl group, making it less versatile in certain reactions.

3-Methoxyaniline: The position of the methoxy group differs, affecting its reactivity and applications.

4-Methoxy-3-methylphenol: Contains a hydroxyl group instead of an amino group, leading to different chemical properties.

Uniqueness

4-Methoxy-3-(methoxymethyl)aniline is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and research applications.

Activité Biologique

4-Methoxy-3-(methoxymethyl)aniline (CAS No. 59907-64-1) is an aromatic amine that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has indicated that compounds similar to 4-Methoxy-3-(methoxymethyl)aniline exhibit antimicrobial activity. A study demonstrated that methoxy-substituted anilines can act against various bacterial strains, suggesting that the presence of methoxy groups enhances their efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methoxy-3-(methoxymethyl)aniline | E. coli | 32 µg/mL |

| 4-Methoxyphenylamine | S. aureus | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival . The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: In Vitro Anticancer Activity

A study conducted on various cancer cell lines revealed that 4-Methoxy-3-(methoxymethyl)aniline exhibited significant cytotoxic effects:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 35 µM

This indicates a promising potential for further development as an anticancer agent.

The biological activity of 4-Methoxy-3-(methoxymethyl)aniline is thought to stem from several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress, leading to apoptosis in cancer cells.

- Interaction with DNA : Preliminary studies suggest it may intercalate with DNA, disrupting replication and transcription processes.

Synthesis and Characterization

Synthesis methods for this compound typically involve nucleophilic substitution reactions where methoxy groups are introduced onto an aniline backbone. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

Future Directions

Further research is needed to explore:

- In Vivo Studies : To evaluate the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) : To optimize derivatives with enhanced biological activity.

- Mechanistic Studies : To elucidate the precise pathways through which it exerts its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.